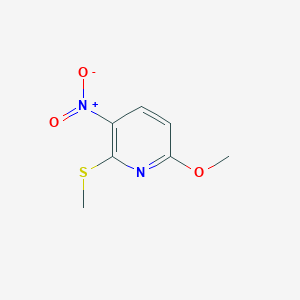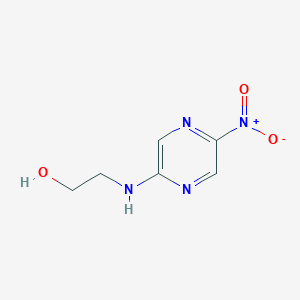
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is an organic compound characterized by its unique structural framework, which incorporates a chlorophenyl ring linked to a dichloropyrimidinyl moiety. This structure bestows the molecule with distinctive chemical properties and reactivities, making it an invaluable reagent in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine typically involves the reaction of 2-chloroaniline with 2,5-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the aromatic rings.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenol: An aromatic compound with a similar chlorophenyl structure but different functional groups.
(2-Chlorophenyl)diphenylmethanol: Another compound with a chlorophenyl ring but different substituents.
Uniqueness
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is unique due to its dichloropyrimidinyl moiety, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H6Cl3N3 |
|---|---|
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2-chlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16) |
InChI-Schlüssel |
WMSZSWYFBUAPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)

![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)

![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)









